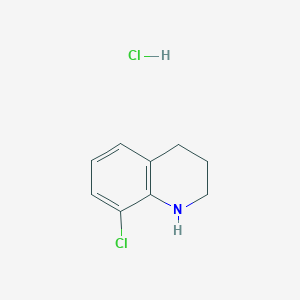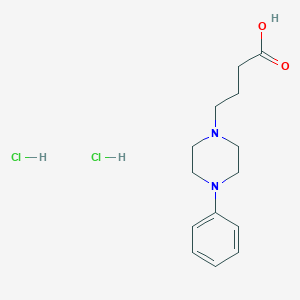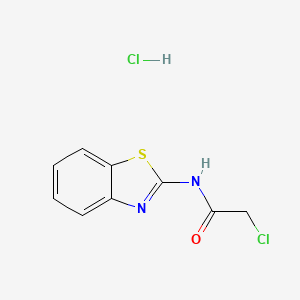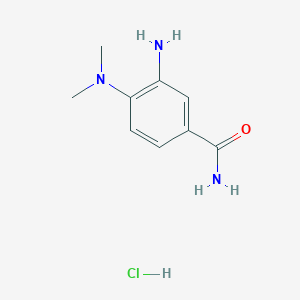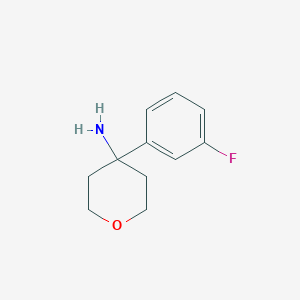
4-(3-Fluorophenyl)oxan-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Fluorophenyl)oxan-4-amine, also known as FPA or Fluorophenyl oxanamine, is a chemical compound that has gained interest in recent years due to its potential applications in various fields of research and industry. It has a molecular weight of 195.24 g/mol .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile using LiAlH4 formed 3-(4-chlorophenyl)-3-(4-fluorophenyl)propylamine, which was then reacted with various aromatic and heterocyclic aldehydes followed by reduction by NaBH4 to produce amines .科学的研究の応用
Orexin Receptor Mechanisms in Binge Eating
Research indicates that compounds structurally similar to 4-(3-Fluorophenyl)oxan-4-amine, such as GSK1059865, exhibit selectivity in antagonizing the Orexin-1 receptor (OX1R), significantly reducing binge eating in female rats without affecting standard food intake. This suggests a crucial role of OX1R mechanisms in compulsive food consumption and highlights the potential for targeted pharmacological treatments in eating disorders with a compulsive component (Piccoli et al., 2012).
Chiral Resolution of Amines
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound sharing structural characteristics with 4-(3-Fluorophenyl)oxan-4-amine, has been used as an enantiopure chiral resolution reagent for α-chiral amines. This approach offers a straightforward method for the regioselective ring-opening of amines, enabling easy identification and quantification of diastereomeric products, thus facilitating the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Detection of Toxic Chemicals
A study involving benzothiadiazole-based fluorescent sensors, which operate on a mechanism similar to that of 4-(3-Fluorophenyl)oxan-4-amine, demonstrates the potential for detecting toxic chemicals like oxalyl chloride and phosgene. The sensor exhibits a "turn-on" fluorescence mode, offering a low detection limit and outstanding selectivity, thus providing a reliable method for environmental monitoring and public safety (Zhang et al., 2017).
Fluorescence Modulation by Cryptand Attachment
The attachment of electron-withdrawing fluorophores to cryptands, similar to the structural motif of 4-(3-Fluorophenyl)oxan-4-amine, demonstrates how fluorescence signaling can be modulated. This approach allows for the selective detection of metal ions, showcasing a method to design chemosensors with applications in bioimaging and environmental monitoring (Bag & Bharadwaj, 2004).
Safety and Hazards
特性
IUPAC Name |
4-(3-fluorophenyl)oxan-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11/h1-3,8H,4-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPVEMLVYDCER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methoxyethyl)amino]propanamide hydrochloride](/img/structure/B1522975.png)
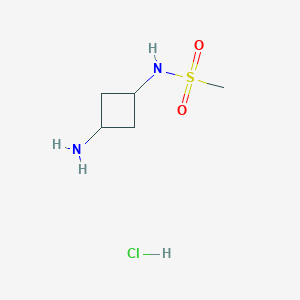
![[(2,3,4-Trimethoxyphenyl)methyl]hydrazine dihydrochloride](/img/structure/B1522980.png)
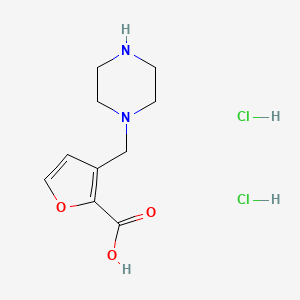

![1-[(3-aminophenyl)sulfanyl]-N,N-dimethylformamide hydrochloride](/img/structure/B1522984.png)
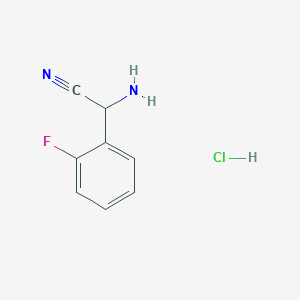
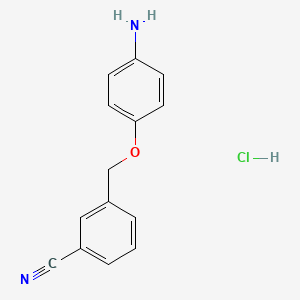
![[(3-Amino-1,1,1-trifluoropropan-2-yl)oxy]cyclopentane hydrochloride](/img/structure/B1522990.png)
